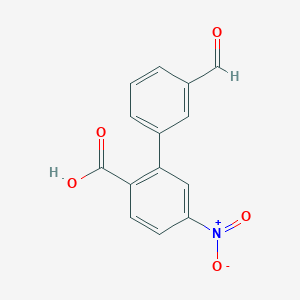
4-(3-Formylphenyl)-2-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% (4-FNBA) is an organic compound that has been widely studied in the scientific community due to its interesting properties and potential applications. It is a white crystalline solid that is soluble in water, ethanol, and acetone. 4-FNBA is used in a variety of research applications, including drug synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. In drug synthesis, 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% is used as an intermediate in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents. In biochemistry, 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% has been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules. In pharmacology, 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mécanisme D'action
4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% inhibits COX by binding to the active site of the enzyme, preventing the formation of prostaglandins. This inhibition of COX by 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. In addition, 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% has been shown to have antifungal activity and to be a potent inhibitor of COX.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage of 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% is that it is relatively easy to synthesize and purify. In addition, 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% is relatively stable and has a long shelf life. A limitation of 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% is that it is a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are a variety of potential future directions for 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95%. One potential direction is to explore the use of 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% in the synthesis of new drugs. Another potential direction is to explore the use of 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% in the development of new COX inhibitors. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95%. Finally, 4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% could be explored for its potential use in biotechnology applications, such as gene therapy.
Méthodes De Synthèse
4-(3-Formylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-formylphenol and 2-nitrobenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of between 70-80°C for a period of 1-2 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Propriétés
IUPAC Name |
4-(3-formylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(7-11)15(19)20/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHRQSLDRXQCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688891 |
Source


|
| Record name | 3'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-99-6 |
Source


|
| Record name | 3'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














